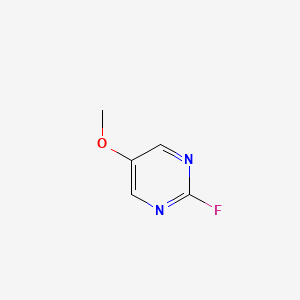
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine (6-MTHQA) is an important organic compound that has been studied extensively for its potential applications in synthetic chemistry, drug development, and scientific research. It is a derivative of the quinoline family, which is composed of aromatic compounds that have a nitrogen atom in the ring structure. 6-MTHQA has a variety of interesting properties, including strong absorption of UV light, low toxicity, and good solubility in organic solvents.
Wirkmechanismus
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has been shown to interact with the active site of AChE, blocking the enzyme’s activity and preventing the breakdown of acetylcholine. This inhibition of AChE can lead to an increase in acetylcholine levels, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of AChE by 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine can lead to a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. In addition, it has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure, which can lead to improved mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. In addition, it is non-toxic and has a low melting point, making it easy to handle and store. However, 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine is sensitive to light and oxygen, and it can be degraded by heat or alkaline conditions, so it should be stored in a dark, cool, and dry place.
Zukünftige Richtungen
The potential applications of 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine are still being explored, and there are a variety of future directions that could be pursued. These include further studies of its mechanism of action, the development of new synthesis methods, and the exploration of its potential uses in drug design and biochemistry. Additionally, 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine could be studied for its potential therapeutic applications in diseases such as Alzheimer’s and Parkinson’s, as well as its potential uses in agriculture and industrial processes.
Synthesemethoden
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine can be synthesized in a variety of ways, including the use of a strong base such as potassium tert-butoxide or sodium hydride to react with an aldehyde or ketone. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a temperature of 40-60 °C. The reaction can also be catalyzed by various transition metal complexes, such as palladium or copper, to improve the yield of the product.
Wissenschaftliche Forschungsanwendungen
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. It has been used as a building block for synthesizing a variety of compounds, including heterocyclic compounds and natural products. It has also been used as a starting material for the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine has been used in biochemistry studies to investigate the structure and function of proteins, enzymes, and other biomolecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine involves the reduction of the corresponding ketone intermediate followed by reductive amination.", "Starting Materials": [ "4-methyl-2-cyclohexenone", "ammonium formate", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 4-methyl-2-cyclohexenone is reacted with ammonium formate and sodium cyanoborohydride in acetic acid to yield 6-methyl-5,6,7,8-tetrahydroquinolin-3-one.", "Step 2: The ketone intermediate is then reduced using sodium borohydride in ethanol to yield 6-methyl-5,6,7,8-tetrahydroquinolin-3-ol.", "Step 3: The final step involves reductive amination of the alcohol intermediate using ammonium formate and sodium cyanoborohydride in the presence of sodium hydroxide to yield 6-methyl-5,6,7,8-tetrahydroquinolin-3-amine." ] } | |
CAS-Nummer |
214698-46-1 |
Produktname |
6-methyl-5,6,7,8-tetrahydroquinolin-3-amine |
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



